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Technical Support Center: PLP (139-151) Immunization for EAE Models

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Compound of Interest		
Compound Name:	PLP (139-151)	
Cat. No.:	B612553	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining the **PLP (139-151)** immunization schedule for inducing Experimental Autoimmune Encephalomyelitis (EAE). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to ensure successful and reproducible experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the **PLP (139-151)** immunization and EAE induction process.

Q1: What is the optimal dose of PLP (139-151) peptide for inducing EAE in SJL mice?

A single immunization with 50 nmol (approximately 87 μg) of **PLP (139-151)** per mouse in Complete Freund's Adjuvant (CFA) containing 2 mg/ml M. tuberculosis is generally sufficient to induce severe EAE in over 90% of immunized SJL mice.[1] Some protocols recommend a range of 100-150 μg of the peptide.[2][3][4]

Q2: My SJL mice are not developing severe EAE. What are some potential reasons and solutions?

Several factors can contribute to insufficient EAE severity:

Troubleshooting & Optimization





- Mouse Strain Variability: PLP (139-151) induced EAE in SJL mice is sensitive to variations in the mice and the laboratory environment.[5] It is recommended to source mice from a consistent and reliable vendor, such as The Jackson Laboratory (stock #686).[5]
- Peptide Variant: The native mouse **PLP (139-151)** peptide ([Cys140]-PLP139-151) tends to induce more severe EAE compared to the [Ser140]-PLP139-151 variant.[5] Consider using the native peptide if disease severity is a concern.
- Adjuvant Composition: Ensure the CFA contains a sufficient concentration of Mycobacterium tuberculosis (e.g., 4 mg/ml).[4]
- Pertussis Toxin (PTX) Administration: The use of PTX can significantly increase the severity of the initial wave of EAE.[5] If you are not currently using PTX, consider adding it to your protocol. A typical dose is 100-400 ng per mouse administered intraperitoneally on the day of immunization and again 48 hours later.[2][4][6] However, be aware that PTX can reduce the incidence and severity of relapses.[5]
- Emulsion Quality: The proper emulsification of the peptide in CFA is critical. Ensure a stable emulsion is formed before injection.

Q3: What is the expected disease onset and clinical course for **PLP (139-151)**-induced EAE in SJL mice?

- Without PTX: Disease onset typically occurs between 10 to 15 days post-immunization.[5]
- With PTX: Disease onset is earlier, usually between 9 to 14 days after immunization.

The peak of the first wave of disease generally occurs 1 to 2 days after onset and lasts for 1 to 3 days.[5] Most mice will then experience a period of recovery (remission).[5][7] A relapsing-remitting course is characteristic of this model in SJL mice, with 50% to 80% of mice that recover from the initial phase experiencing a relapse.[7]

Q4: How should I score the clinical signs of EAE?

A standard 0-5 scoring system is widely used to quantify disease severity.[6][8] Intermediate scores (e.g., 0.5, 1.5) can be used for more nuanced assessments.[8] It is highly recommended that scoring be performed by an individual blinded to the experimental groups to avoid bias.[8]



Q5: Can I use PLP (139-151) to induce EAE in C57BL/6 mice?

While **PLP (139-151)** is primarily used to induce a relapsing-remitting EAE in SJL mice, other myelin antigens like MOG (35-55) are more commonly used for inducing a chronic progressive form of EAE in C57BL/6 mice.[1]

Data Presentation

Table 1: PLP (139-151) Immunization Schedule and Expected Outcomes in SJL Mice

Parameter	Protocol without PTX	Protocol with PTX	Reference(s)
Peptide	[Ser140]-PLP (139- 151) or Native PLP (139-151)	[Ser140]-PLP (139- 151) or Native PLP (139-151)	[5]
Peptide Dose	50-150 μ g/mouse	50-150 μ g/mouse	[1][2][3][4]
Adjuvant	Complete Freund's Adjuvant (CFA)	Complete Freund's Adjuvant (CFA)	[5]
PTX Dose	N/A	100-400 ng/mouse (i.p.)	[2][4][6]
PTX Administration	N/A	Day 0 and Day 2 post- immunization	[2][4]
Disease Onset	10-15 days	9-14 days	[5]
Peak of First Wave	1-2 days after onset	1-2 days after onset	[5]
Mean Max. Score	2.0 - 3.5	Can be higher than without PTX	[5]
Disease Course	Relapsing-Remitting	More severe initial wave, reduced relapses	[5][7]
Incidence	90-100%	90-100%	[5]



Experimental Protocols EAE Induction by Active Immunization in SJL Mice

This protocol is a standard method for inducing relapsing-remitting EAE.

Materials:

- PLP (139-151) peptide
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
- Pertussis Toxin (PTX) from Bordetella pertussis
- Phosphate Buffered Saline (PBS)
- SJL mice (female, 8-12 weeks old)
- Syringes and needles (27G)

Procedure:

- Antigen Emulsion Preparation: Prepare an emulsion of PLP (139-151) in CFA. The final
 concentration of the peptide should be such that the desired dose (e.g., 100 μg) is delivered
 in a 100 μL volume. Ensure the emulsion is stable by testing if a drop remains intact when
 placed in water.
- Immunization: Subcutaneously inject 100 μL of the emulsion into each flank of the mouse (total of 200 μL per mouse). After injection, keep the needle inserted for 10-15 seconds to prevent leakage.[5]
- PTX Administration (if applicable): On the day of immunization (Day 0) and again on Day 2, administer a dose of PTX (e.g., 200 ng in 100 μL of PBS) via intraperitoneal injection.[9]
- Monitoring: Begin daily monitoring of the mice for clinical signs of EAE starting around day 7
 post-immunization. Use a standardized scoring system (see below).

Clinical Scoring of EAE



A widely accepted scale for scoring EAE in mice is as follows:

- 0: No clinical signs.
- 1: Limp tail.[6]
- 2: Hind limb weakness.[6]
- 3: Complete hind limb paralysis.[6]
- 4: Hind limb paralysis and forelimb weakness or paralysis.
- 5: Moribund or dead.[6]

Immune Cell Analysis by Flow Cytometry

This protocol outlines the general steps for analyzing immune cell populations in the central nervous system (CNS).

Materials:

- Percoll
- RPMI-1640 medium
- Fluorescently-conjugated antibodies against immune cell surface markers (e.g., CD4, CD8, CD11b, CD45)
- Flow cytometer

Procedure:

- CNS Tissue Isolation: At the desired time point, euthanize the mice and perfuse with ice-cold PBS to remove peripheral blood from the CNS. Carefully dissect the brain and spinal cord.
- Single-Cell Suspension Preparation: Mechanically and/or enzymatically dissociate the CNS tissue to obtain a single-cell suspension.



- Myelin Removal and Leukocyte Enrichment: Use a Percoll gradient to separate leukocytes from myelin and other cellular debris.
- Antibody Staining: Stain the isolated cells with a cocktail of fluorescently-labeled antibodies specific for the immune cell populations of interest.
- Flow Cytometric Analysis: Acquire and analyze the stained cells using a flow cytometer to quantify the different immune cell subsets.

Cytokine Profiling

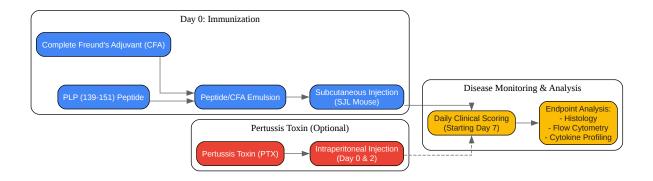
Cytokine levels in the serum or from restimulated splenocytes can be measured to assess the immune response.

Methods:

- ELISA (Enzyme-Linked Immunosorbent Assay): A standard method for quantifying specific cytokines (e.g., IFN-y, IL-17, IL-10).
- Multiplex Bead Array (e.g., Luminex): Allows for the simultaneous measurement of multiple cytokines from a small sample volume.
- Intracellular Cytokine Staining with Flow Cytometry: Splenocytes or CNS-infiltrating cells can
 be restimulated in vitro with PLP (139-151) in the presence of a protein transport inhibitor
 (e.g., Brefeldin A). The cells are then fixed, permeabilized, and stained for intracellular
 cytokines before analysis by flow cytometry.

Visualizations

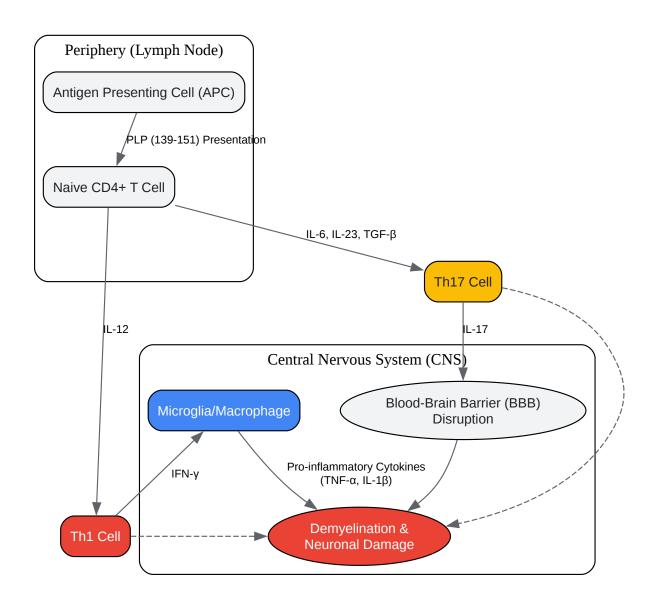




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Figure 1: Experimental workflow for PLP (139-151)-induced EAE.





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Figure 2: Key signaling pathways in EAE pathogenesis.

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